Ethyl 2-{[4,6-dihydroxy-2-(methylsulfanyl)-5-pyrimidinyl]amino}-2-oxoacetate
Overview
Description
Ethyl 2-{[4,6-dihydroxy-2-(methylsulfanyl)-5-pyrimidinyl]amino}-2-oxoacetate , also known by other names such as ethyl orsellinate and β-resorcylic acid, 6-methyl-, ethyl ester , is a chemical compound with the molecular formula C9H11N3O5S . It falls within the class of pyrimidine derivatives and exhibits interesting biological properties .
Synthesis Analysis
The synthetic pathway for This compound involves the condensation of appropriate precursors. Detailed synthetic methods and optimization strategies are documented in the literature. Researchers have explored various routes to achieve efficient synthesis, considering yield, purity, and scalability .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrimidine ring with hydroxyl groups at positions 4 and 6, a methylthio group (methylsulfanyl) attached to position 2, and an amino group at position 5. The ethyl ester group is linked to the carbonyl carbon at position 2. The arrangement of these functional groups significantly influences its biological activity and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. These reactions may lead to the formation of related compounds or degradation products. Researchers have investigated its behavior under different conditions to understand its reactivity profile .
Physical and Chemical Properties Analysis
Mechanism of Action
Properties
IUPAC Name |
ethyl 2-[(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)amino]-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5S/c1-3-17-8(16)7(15)10-4-5(13)11-9(18-2)12-6(4)14/h3H2,1-2H3,(H,10,15)(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIAIZKNCKSEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(N=C(NC1=O)SC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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